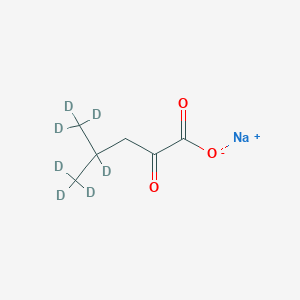
Caii-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Caii-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Caii-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications to dorzolamide.
Uniqueness of Caii-IN-2
This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .
Propiedades
Fórmula molecular |
C18H19BrN4S |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |
Clave InChI |
FVKZOEVVROLPGC-LLDJEOIGSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


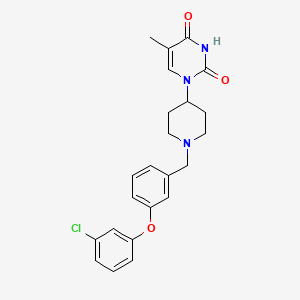
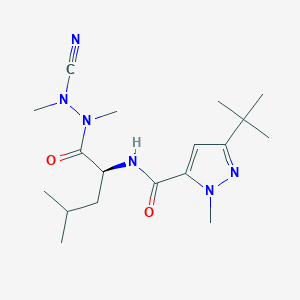
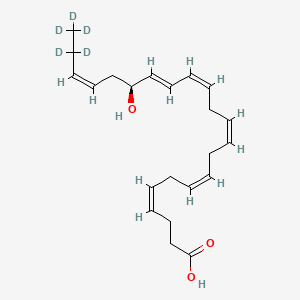
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
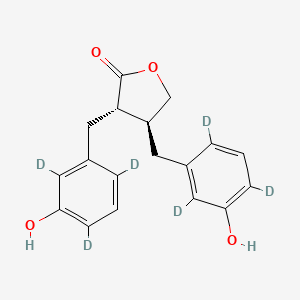
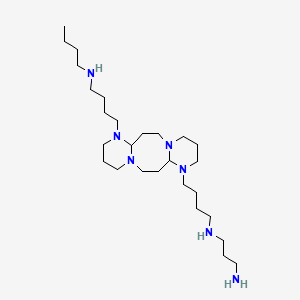

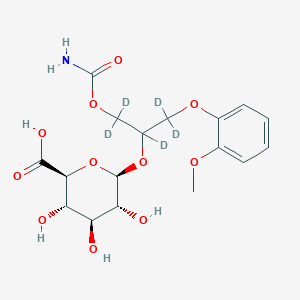
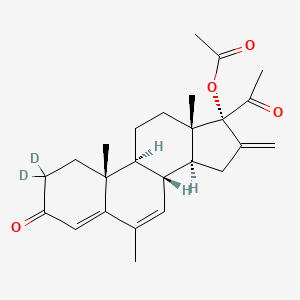


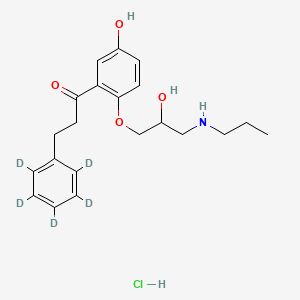
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
